D-Threo-Biopterin*

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of D-Threo-biopterin can be explored through the advances in enzymatic synthesis, highlighting the role of specific enzymes in the production of D-Amino acids, which are structurally similar to D-Threo-biopterin. Enzymes such as those discussed in the literature review by Pollegioni et al. (2020) play crucial roles in the synthesis of such compounds, indicating a complex and highly regulated process involving multiple enzymatic steps (Pollegioni, Rosini, & Molla, 2020).

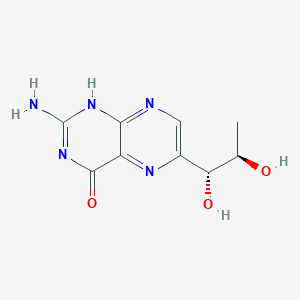

Molecular Structure Analysis

The molecular structure of D-Threo-biopterin is characterized by its unique stereochemistry, which distinguishes it from other biopterin variants. This structure is crucial for its interaction with specific enzymes and its biological role. The structural specificity is essential for its function as a cofactor in various enzymatic reactions, particularly those involving nitric oxide synthase (NOS) and its cytoprotective effects, as detailed in studies by Shimizu et al. (1998) (Shimizu, Ishii, Momose, & Yamamoto, 1998).

Chemical Reactions and Properties

The chemical properties of D-Threo-biopterin, including its reactions with other compounds, are pivotal in its biological functions. Its role in the function of nitric oxide synthase (NOS) and the protective effect against nitric oxide (NO)- and/or reactive oxygen species-induced cytotoxicity showcase its importance in cellular protection mechanisms. The interaction with NOS and the modulation of reactive oxygen species highlight its chemical reactivity and biological significance (Shimizu et al., 1998).

Wissenschaftliche Forschungsanwendungen

Synthese von Biopterin und verwandten Pteringlykosiden

Es wurde festgestellt, dass bestimmte Pterine mit einer Hydroxyalkylseitenkette an C-6 in glykosidischer Form in bestimmten Prokaryoten vorkommen, wie z. B. 2’-O- (α-D-Glucopyranosyl)biopterin aus verschiedenen Arten von Cyanobakterien und Limipterin aus einem grünen schwefelhaltigen photosynthetischen Bakterium .

Rolle bei der Herz-Kreislauf-Gesundheit

Vitamin-C-Mangel ist mit einem erhöhten Risiko für Herz-Kreislauf-Erkrankungen verbunden. Eine Studie ergab, dass Vitamin-C-Mangel bei Meerschweinchen den Biopterinspiegel im Plasma und die vasomotorischen Reaktionen beeinflusste .

Zytotoxizität für menschliche Melanocyten

(6R)5,6,7,8-Tetrahydrobiopterin (6-BH4) ist ein wichtiger Kofaktor bei der Regulation der Melanogenese in Melanocyten, wo er die Versorgung mit L-Tyrosin aus L-Phenylalanin über Phenylalaninhydroxylase steuert und direkt die Dopachinonbildung aus L-Tyrosin über Tyrosinase reguliert .

Gestörter Biopterin- und Folatstoffwechsel

Chinonoid-Dihydropteridin-Reduktase (QDPR) katalysiert die Regeneration von Tetrahydrobiopterin (BH4), einem Kofaktor für die Monoaminsynthese, Phenylalaninhydroxylierung und Stickstoffoxidproduktion .

Biopterinspiegel als Marker für die hämatopoetische Zellproliferation

Der Biopterinspiegel in peripheren Blutzellen wurde als Marker für die hämatopoetische Zellproliferation bei Leukämie und Polycythaemia vera verwendet .

Rolle in der Pathophysiologie von Malaria

Die verringerte Bioverfügbarkeit von Stickstoffoxid (NO) ist ein wichtiger Faktor bei der Pathophysiologie schwerer Falciparum-Malaria. Tetrahydrobiopterin (BH4) ist ein Enzym-Kofaktor, der für die NO-Synthese aus L-Arginin erforderlich ist .

Safety and Hazards

Zukünftige Richtungen

Research on D-Threo-biopterin* and related compounds is ongoing. For example, studies have been conducted on the photosensitizing properties of oxidized pterins present in the skin . Additionally, the synthesis of natural pterin glycosides has been achieved, which could have implications for understanding their biological activities and functions .

Wirkmechanismus

Target of Action

D-Threo-Biopterin is a pterin derivative . It primarily targets aromatic amino acid hydroxylases, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH) . These enzymes play crucial roles in the synthesis of monoamine neurotransmitters such as dopamine, serotonin, norepinephrine, and epinephrine .

Mode of Action

D-Threo-Biopterin acts as a co-factor for the aforementioned aromatic amino acid hydroxylases . It facilitates the conversion of amino acids tyrosine and tryptophan to levodopa and 5-hydroxytryptophan, respectively .

Biochemical Pathways

D-Threo-Biopterin is involved in several biochemical pathways, including the synthesis of monoamine neurotransmitters and the breakdown of phenylalanine . It plays a key role in the Pterine Biosynthesis Metabolic pathway . Disorders in these pathways can lead to diseases such as DOPA-Responsive Dystonia, Hyperphenylalaninemia due to Guanosine Triphosphate Cyclohydrolase Deficiency, and Sepiapterin Reductase Deficiency .

Result of Action

The primary result of D-Threo-Biopterin’s action is the synthesis of monoamine neurotransmitters . These neurotransmitters play vital roles in various neuropsychological conditions, including the maintenance of the nervous system’s plasticity, memory, learning, motor control, executive functions, and emotion .

Eigenschaften

IUPAC Name |

2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQIJBMDNUYRAM-CVYQJGLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

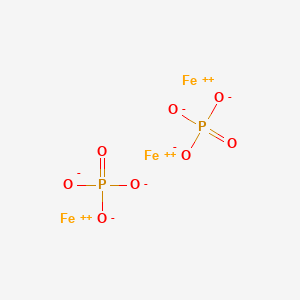

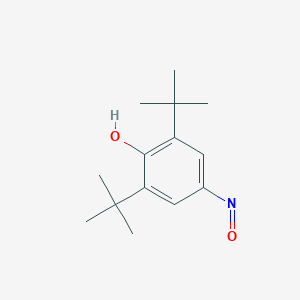

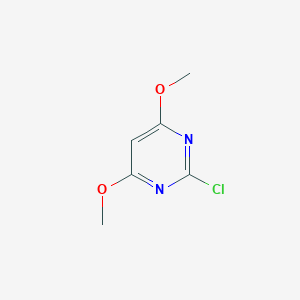

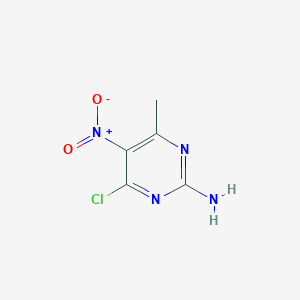

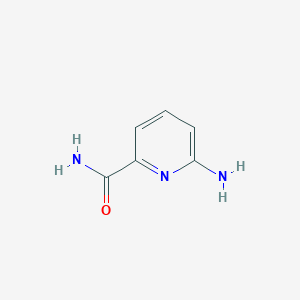

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of D-threo-biopterin in the biosynthesis of limipterin?

A1: D-threo-biopterin serves as a substrate analogue for limipterin synthase, the enzyme responsible for the final step in limipterin biosynthesis []. While the natural substrate for this enzyme is tetrahydrobiopterin (H4-biopterin), limipterin synthase can also utilize D-threo-biopterin to produce D-tepidopterin []. This finding highlights the enzyme's substrate flexibility and provides insights into the structural requirements for substrate binding and catalysis.

Q2: What is the structure of D-tepidopterin, the product formed when D-threo-biopterin is used as a substrate by limipterin synthase?

A2: D-tepidopterin is a pterin glycoside structurally similar to limipterin. Its structure is described as [1-O-(D-threo-biopterin-2'-yl)- β-N-acetylglucosamine], indicating that it consists of a D-threo-biopterin molecule linked to a β-N-acetylglucosamine moiety via an oxygen atom at the 1' position of the biopterin ring [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)

![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)